1-(2,4-Dimethylbenzyl)piperidin-3-amine
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Overview
Description
1-(2,4-Dimethylbenzyl)piperidin-3-amine is a chemical compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group substituted with two methyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylbenzyl)piperidin-3-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
1-(2,4-Dimethylbenzyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Benzylpiperidin-3-amine: Similar structure but lacks the methyl groups on the benzyl ring.
2,4-Dimethylbenzylamine: Similar benzyl substitution but lacks the piperidine ring.
Piperidine: The parent compound without the benzyl substitution.
Uniqueness: 1-(2,4-Dimethylbenzyl)piperidin-3-amine is unique due to the presence of both the piperidine ring and the 2,4-dimethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3 |
InChI Key |
RYCXZXKVRYQRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)N)C |
Origin of Product |
United States |
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